2-(3-Bromophenyl)-4-(difluoromethyl)-1,3-thiazole
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Overview
Description
2-(3-Bromophenyl)-4-(difluoromethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This specific compound is characterized by the presence of a bromophenyl group and a difluoromethyl group attached to the thiazole ring
Preparation Methods
The synthesis of 2-(3-Bromophenyl)-4-(difluoromethyl)-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and difluoromethylthioamide.
Formation of Thiazole Ring: The key step involves the cyclization reaction to form the thiazole ring. This can be achieved through the reaction of 3-bromobenzaldehyde with difluoromethylthioamide under specific conditions, such as the presence of a base like potassium carbonate and a solvent like dimethylformamide.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-(3-Bromophenyl)-4-(difluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives. For example, oxidation can introduce functional groups like hydroxyl or carbonyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
2-(3-Bromophenyl)-4-(difluoromethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4-(difluoromethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The presence of the bromophenyl and difluoromethyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-(3-Bromophenyl)-4-(difluoromethyl)-1,3-thiazole can be compared with other similar compounds, such as:
2-(3-Bromophenyl)-5-(difluoromethyl)thiophene: This compound has a thiophene ring instead of a thiazole ring, which can lead to different chemical and biological properties.
2-(3-Bromophenyl)-4-(trifluoromethyl)-1,3-thiazole: The presence of a trifluoromethyl group instead of a difluoromethyl group can affect the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
2-(3-bromophenyl)-4-(difluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NS/c11-7-3-1-2-6(4-7)10-14-8(5-15-10)9(12)13/h1-5,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGFOOHRSPFCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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